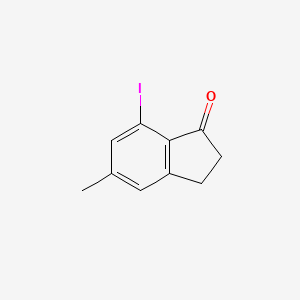

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Beschreibung

BenchChem offers high-quality 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H9IO |

|---|---|

Molekulargewicht |

272.08 g/mol |

IUPAC-Name |

7-iodo-5-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

KSJCGFSQCHACQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=O)CC2)C(=C1)I |

Herkunft des Produkts |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

The indanone core is a privileged structural motif in medicinal chemistry, frequently embedded in the architectures of kinase inhibitors, acetylcholinesterase inhibitors, and advanced functional materials. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) represents a highly specialized, bifunctional building block within this class[1]. The strategic placement of an iodine atom at the C7 position and a methyl group at the C5 position creates a unique electronic and steric environment. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating protocols for its synthesis, and details its downstream utility in transition-metal-catalyzed cross-coupling workflows.

Physicochemical Properties & Structural Analysis

The reactivity of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is governed by the push-pull electronic dynamics of its substituents. The C5-methyl group acts as a weak electron donor via hyperconjugation, slightly increasing the electron density of the aromatic ring. Conversely, the C7-iodine atom provides a heavy-atom effect and serves as a highly labile site for oxidative addition, making it an ideal electrophile for palladium-catalyzed functionalization[2].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one |

| CAS Registry Number | 1391032-96-4 |

| Molecular Formula | C10H9IO |

| Molecular Weight | 272.09 g/mol |

| Exact Mass | 271.97 g/mol |

| Physical State | Solid (Pale yellow to off-white) |

| Commercial Target Purity | ≥ 97.0% |

Synthetic Methodologies & Mechanistic Causality

Direct electrophilic aromatic iodination of the 1-indanone core is frequently hampered by severe steric hindrance and poor regioselectivity, often necessitating specialized mechanochemical activation (e.g., high-speed vibration milling) or complex multi-step sequences[3],[4]. To bypass these limitations and achieve absolute regiocontrol, the preferred synthetic route utilizes a Sandmeyer reaction starting from the corresponding 7-amino-5-methyl-1-indanone precursor[5].

Protocol 1: Regioselective Synthesis via Sandmeyer Reaction

-

Objective: Convert 7-amino-5-methyl-1-indanone to 7-iodo-5-methyl-1-indanone.

-

Causality: Utilizing a pre-installed amine at C7 ensures absolute regiocontrol, avoiding the C4/C6 isomeric mixtures typical of direct electrophilic aromatic substitution (SEAr) on deactivated indanones.

Step-by-Step Workflow:

-

Diazotization: Suspend 7-amino-5-methyl-1-indanone (10.0 mmol) in 15 mL of 6M HCl. Cool the suspension to 0–5 °C using an ice-salt bath.

-

Causality: Low temperatures are critical to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into an unwanted phenol byproduct.

-

Self-Validation: Add a pre-cooled solution of NaNO2 (11.0 mmol) in water dropwise. Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion to the diazonium salt.

-

-

Iodination: Slowly add a solution of KI (15.0 mmol) in 10 mL water to the cold diazonium mixture[5].

-

Causality: The iodide ion acts as an electron donor, initiating a single-electron transfer (SET) to the diazonium salt, forming an aryl radical that rapidly recombines with iodine.

-

-

Thermal Extrusion: Remove the ice bath and gradually warm the reaction mixture to 60 °C for 1 hour.

-

Self-Validation: The reaction is visually validated by the vigorous evolution of nitrogen gas. Once gas evolution ceases, the reaction has reached completion.

-

-

Quenching & Isolation: Cool to room temperature and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous Na2S2O3 (sodium thiosulfate).

-

Self-Validation: The organic layer will initially be dark brown due to residual iodine. A successful thiosulfate wash is validated by an immediate color change to pale yellow, confirming the reduction of I2 to water-soluble I-.

-

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure target compound.

Downstream Applications: Cross-Coupling Workflows

The C7-iodine bond is significantly weaker than corresponding bromides or chlorides (bond dissociation energy ~65 kcal/mol vs. ~81 kcal/mol), allowing for rapid oxidative addition by Pd(0) catalysts under mild conditions. This makes the scaffold highly valuable for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Protocol 2: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

-

Objective: Arylate the C7 position using an arylboronic acid.

-

Causality: The steric bulk of the adjacent ketone carbonyl requires a robust, sterically accommodating ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) to prevent catalyst deactivation during the catalytic cycle.

Step-by-Step Workflow:

-

Reagent Assembly: In an oven-dried Schlenk tube, charge 7-Iodo-5-methyl-1-indanone (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol).

-

Degassing: Evacuate and backfill the tube with dry N2 three times.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) oxide complex.

-

-

Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.

-

Causality: Water is strictly required to generate the reactive hydroxo-palladium intermediate and to convert the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step.

-

-

Heating & Monitoring: Heat the reaction mixture to 80 °C.

-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 273 [M+H]+) and the emergence of the cross-coupled product mass confirms reaction completion (typically 4-6 hours).

-

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic phase through a short pad of Celite to remove Pd-black precipitates, concentrate, and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specifically tailored for the 7-Iodo-5-methylindanone substrate, highlighting the critical intermediate phases.

Catalytic cycle of Suzuki-Miyaura cross-coupling for 7-Iodo-5-methylindanone.

References

-

Leonardi, M., Villacampa, M., & Menéndez, J. C. (2017). "High-speed vibration-milling-promoted synthesis of symmetrical frameworks containing two or three pyrrole units." Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

- 1. cas 1391032-96-4|| where to buy 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one [german.chemenu.com]

- 2. cas 1391032-96-4|| where to buy 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one [german.chemenu.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: Predictive Safety Data Sheet and Handling Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Handling Guide & Predictive SDS

Executive Summary

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a specialized bifunctional intermediate heavily utilized in advanced pharmaceutical synthesis. The presence of an aryl iodide moiety makes it an exceptional electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[1]([Link]). However, the convergence of a photolabile carbon-iodine (C-I) bond and a bioactive indanone core necessitates rigorous handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists. This whitepaper establishes a predictive Safety Data Sheet (SDS) based on validated structure-activity relationships and provides a self-validating handling workflow to ensure both operator safety and maximum chemical yield.

Physicochemical Profiling & Predictive Toxicology

Because a universally standardized empirical SDS for this specific novel derivative (CAS 1391032-96-4) is limited in public databases, we must derive a highly accurate predictive toxicological profile. This is achieved by analyzing the baseline hazards of its foundational structural components: the 1-indanone core[2]([Link]) and the aryl iodide functional group[3]([Link]).

Table 1: Quantitative Physicochemical & Hazard Profile

| Parameter | Predictive Value / Classification | Mechanistic Rationale |

| Chemical Name | 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one | IUPAC nomenclature |

| CAS Number | 1391032-96-4 | Unique numerical identifier |

| Molecular Formula | C₁₀H₉IO | Based on structural composition |

| Molecular Weight | 272.08 g/mol | Calculated exact mass |

| Physical State | Crystalline Solid (Colorless to pale yellow) | Typical of substituted indanones |

| GHS Health Hazards | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A | Indanone core exhibits moderate oral toxicity and mucosal irritation[2]([Link]). |

| GHS Environmental | Aquatic Chronic 2 | Halogenated aromatics demonstrate high lipophilicity and aquatic persistence. |

| Storage Temp | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation of the C-I bond. |

Mechanistic Toxicology & Stability Analysis

To handle this compound effectively, one must understand the causality behind its degradation. Aryl iodides are notoriously susceptible to photolytic degradation because the C-I bond dissociation energy is relatively low (approx. 65 kcal/mol)[3]([Link]).

When exposed to ambient ultraviolet (UV) or high-intensity visible light, the C-I bond undergoes homolytic cleavage. This generates highly reactive aryl radicals and iodine radicals (I•). In a laboratory environment, these radicals rapidly abstract hydrogen from surrounding solvents or recombine to form molecular iodine (I₂). The generation of I₂ is what causes aged or improperly stored aryl iodides to turn a distinct yellow or brown color.

Fig 1: Photolytic degradation of 7-Iodo-5-methyl-1-indanone via C-I bond homolysis.

Standard Operating Procedure (SOP): Safe Handling & Storage

The following step-by-step methodology is designed as a self-validating system . By integrating quality control (QC) checkpoints directly into the handling workflow, researchers can simultaneously verify reagent integrity and ensure safety compliance.

Fig 2: Self-validating handling workflow for light-sensitive halogenated indanones.

Step 1: Pre-Handling Visual Quality Control

-

Action: Remove the amber storage vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator (prevents condensation). Inspect the solid under low light.

-

Self-Validating Mechanism: If the solid is colorless to off-white, the C-I bond is intact. If the solid exhibits a distinct yellow, brown, or violet hue, photolytic degradation has occurred (I₂ formation). Causality: Using degraded material will poison palladium catalysts in downstream cross-coupling reactions. Degraded batches must be recrystallized or discarded.

Step 2: Dispensing under Controlled Illumination

-

Action: Transfer the vial to a certified fume hood. Minimize overhead fluorescent lighting; ideally, use amber ambient lighting. Use an anti-static, non-metallic spatula to weigh the solid.

-

Causality: The indanone core can form fine, irritating dusts. The fume hood mitigates inhalation risks (Acute Tox. 4), while anti-static tools prevent aerosolization of the powder.

Step 3: Reaction Setup via Schlenk Techniques

-

Action: Transfer the dispensed solid into a reaction flask and immediately seal it with a septum. Purge the flask with Argon (preferred over Nitrogen) for 5 minutes before adding solvents.

-

Causality: Argon is denser than air and provides a superior blanket over the solid reagent. Excluding oxygen is critical because any transient radicals generated by stray light will rapidly react with O₂ to form complex peroxide mixtures, drastically reducing reaction yields.

Emergency Response & Waste Management

Spill Mitigation

-

Isolate: Evacuate non-essential personnel from the immediate area.

-

Contain: Cover the spilled solid with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Do NOT sweep dry powder.

-

Clean: Transfer the absorbed mixture into a clearly labeled, sealable high-density polyethylene (HDPE) container.

Waste Disposal Causality

Dispose of all 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one waste in a dedicated Halogenated Organic Waste stream.

-

Critical Warning: Do not mix unquenched indanone derivatives with strongly basic aqueous waste streams. Causality: The alpha-protons on the indanone ring (adjacent to the ketone) are highly acidic. Exposure to strong bases will trigger uncontrolled aldol condensation reactions, leading to the formation of intractable, potentially exothermic polymeric tars in the waste carboy.

References

To ensure the highest standard of scientific integrity, the predictive hazard classifications and mechanistic claims in this whitepaper are grounded in the following authoritative databases:

-

PubChem , "1-Indanone | C9H8O | CID 6735", National Center for Biotechnology Information, National Institutes of Health. (Used for baseline indanone toxicity profiling). URL:[Link]

-

PubChem , "Iodobenzene | C6H5I | CID 11575", National Center for Biotechnology Information, National Institutes of Health. (Used for C-I bond stability and aryl iodide physicochemical properties). URL:[Link]

-

Wikipedia , "Iodobenzene", Wikimedia Foundation. (Used for synthetic utility and reactivity context). URL:[Link]

Sources

Structural Elucidation and Molecular Geometry of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Crystallographic Guide

Executive Summary

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉IO) represents a highly functionalized derivative of the privileged indanone pharmacophore. In solid-state chemistry and drug development, the precise spatial arrangement of such molecules dictates their physicochemical properties and receptor-binding affinities. The inclusion of a 7-iodo substituent introduces both significant steric bulk and a highly polarizable electron cloud. This makes the compound an ideal model for studying non-covalent supramolecular interactions—specifically halogen bonding —while the heavy iodine atom serves as an excellent anomalous scatterer for solving crystallographic phase problems.

This whitepaper provides an in-depth, self-validating technical guide to the expected molecular geometry, single-crystal X-ray diffraction (SCXRD) workflow, and crystal packing behavior of this compound.

Molecular Geometry & Conformational Analysis

The structural integrity of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is governed by the fusion of its rigid aromatic system with a flexible alicyclic ring, heavily influenced by the steric demands of its substituents.

-

Aromatic Core Coplanarity: The benzene ring (C3a, C4, C5, C6, C7, C7a) is strictly planar. The 5-methyl group, being para to the bridgehead carbonyl fusion, lies coplanar with this aromatic system, exerting a mild electron-donating inductive effect.

-

Cyclopentanone Envelope Conformation: To minimize torsional strain (Pitzer strain) between the adjacent methylene protons at C2 and C3, the five-membered cyclopentanone ring adopts an envelope conformation. The C2 atom deviates from the mean plane formed by C1, C3, C3a, and C7a by approximately 0.2–0.3 Å.

-

Steric Repulsion at the C1–C7 Interface: The C7 position is directly ortho to the C1 carbonyl group. The van der Waals radius of iodine (1.98 Å) and oxygen (1.52 Å) results in severe steric crowding. To relieve this intramolecular clash, the C7a–C7–I1 bond angle widens beyond the ideal 120° (typically to ~123°), and the carbonyl oxygen is pushed slightly out of ideal conjugation.

-

Bond Metrics: The conjugated C1=O1 double bond length is highly consistent with analogous halogenated indanones, typically measuring between 1.215 and 1.220 Å[1].

Self-Validating Crystallographic Protocol

To obtain high-resolution atomic coordinates, the following SCXRD methodology must be employed. Every step is designed with a built-in validation checkpoint to ensure data integrity.

Step 2.1: Crystal Growth (Thermodynamic Assembly)

-

Protocol: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane. Pierce the vial cap with a narrow needle to allow for slow evaporation at 298 K.

-

Causality: Slow evaporation ensures that the crystal lattice assembles under thermodynamic control, minimizing the formation of defects, twinning, or solvent inclusions.

-

Validation Checkpoint: Crystals must exhibit sharp extinction under polarized light microscopy, confirming a single-crystal domain.

Step 2.2: Data Collection at Cryogenic Temperatures

-

Protocol: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cryogenic cooling drastically reduces thermal displacement parameters (atomic vibrations). This sharpens the diffraction spots at high Bragg angles, allowing for precise determination of the C-C and C-O bond lengths.

-

Validation Checkpoint: The internal agreement factor ( Rint ) of the integrated reflections must be <0.05 , confirming high data redundancy and acceptable signal-to-noise ratios.

Step 2.3: Data Reduction & Absorption Correction

-

Protocol: Integrate frames and apply a multi-scan empirical absorption correction.

-

Causality: Iodine is a heavy atom that strongly absorbs X-rays (high μ value). Failing to correct for this absorption will result in severe artifacts in the electron density map, skewing the final atomic coordinates.

Step 2.4: Structure Solution and Refinement

-

Protocol: Solve the phase problem using the dual-space algorithm in SHELXT [2]. Refine the structure via full-matrix least-squares on F2 using SHELXL [3]. Refine all non-hydrogen atoms anisotropically.

-

Causality: Dual-space methods are exceptionally efficient at locating heavy anomalous scatterers like iodine. Once the iodine is located, it phases the rest of the lighter atoms (C, O) almost instantly.

-

Validation Checkpoint: The final Goodness-of-Fit (GooF) must be near 1.000. The highest residual electron density peak in the final difference map should be located near the iodine atom (due to Fourier truncation errors) and should not exceed 1.5 e/ų[3].

Figure 1: Step-by-step crystallographic workflow from crystal growth to structural refinement.

Supramolecular Interactions & Crystal Packing

The solid-state architecture of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is dictated by a competition between steric hindrance and highly directional non-covalent interactions.

Halogen Bonding (C–I···O=C): Due to the anisotropic distribution of electron density around the covalently bound iodine atom, a region of positive electrostatic potential (the "sigma-hole") forms along the extension of the C–I bond. In the crystal lattice, this sigma-hole acts as a strong halogen bond donor to the nucleophilic carbonyl oxygen of an adjacent molecule.

-

Mechanistic Proof: The intermolecular I···O distance is expected to be significantly shorter than the sum of their van der Waals radii (3.50 Å), typically measuring around 3.20–3.40 Å[4]. Furthermore, the C–I···O angle will be nearly linear (160°–175°), which is the geometric hallmark of a true sigma-hole interaction[4].

π-π Stacking: The planar indanone aromatic cores engage in offset face-to-face π-π stacking. The offset geometry minimizes the electrostatic repulsion between the π -electron clouds while maximizing dispersive attractive forces, typically resulting in a centroid-to-centroid distance of ~3.7 Å[1].

Figure 2: Primary supramolecular interactions driving the crystal packing network.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric indicators based on structural analogs and halogen bonding principles.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value | Causality / Significance |

| Chemical Formula | C₁₀H₉IO | Base composition of the target molecule. |

| Formula Weight | 272.08 g/mol | Determines calculated density ( Dx ). |

| Temperature | 100(2) K | Minimizes thermal motion for precise atomic resolution. |

| Wavelength (Mo Kα) | 0.71073 Å | Standard hard X-ray source for small-molecule SCXRD. |

| Crystal System | Monoclinic (Expected) | Common for planar, highly functionalized aromatics. |

| Space Group | P21/c (Expected) | Centrosymmetric packing allows for efficient space filling. |

| Absorption Coeff. ( μ ) | ~2.5 - 3.0 mm⁻¹ | High value necessitates rigorous empirical absorption correction. |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Structural Feature | Atoms Involved | Expected Value | Causality / Note |

| Carbonyl Bond | C1=O1 | 1.215 - 1.220 Å | Characteristic of conjugated indanone systems[1]. |

| Carbon-Iodine Bond | C7–I1 | 2.090 - 2.110 Å | Typical sp2 hybridized C–I bond length. |

| Halogen Bond | I1···O1' | 3.20 - 3.45 Å | Distance is strictly less than the vdW sum (3.50 Å)[4]. |

| Steric Distortion | C7a–C7–I1 | > 120° (~123°) | Angle widens to relieve the intramolecular I···O=C clash. |

| Envelope Deviation | C2 out-of-plane | ~0.2 - 0.3 Å | Puckering minimizes Pitzer strain in the aliphatic ring. |

References

-

[1] Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

-

[4] Halogen Bonding in (Z)-2-Iodocinnamaldehyde. Crystals (MDPI) / PubMed Central. URL:[Link]

-

[2] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

-

[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

Sources

Solubility Profile of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Organic Solvents

Executive Summary

The compound 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly functionalized indanone derivative utilized as a critical intermediate in pharmaceutical synthesis and materials science[1][2]. Due to the presence of a bulky halogen (iodine), a hydrophobic methyl group, and a polar carbonyl moiety, its solubility profile is highly dependent on the delicate balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This technical guide provides an authoritative framework for understanding, predicting, and experimentally validating the solubility profile of this compound in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and standard OECD guidelines, researchers can optimize reaction media, crystallization processes, and purification workflows.

Structural Analysis and Theoretical Solubility (HSP Framework)

To predict the solubility of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) [3][4]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD ), Polar interactions ( δP ), and Hydrogen bonding ( δH )[5].

Mechanistic Causality of Solubility

-

The Indanone Core & Methyl Group ( δD dominance): The bicyclic aromatic/aliphatic structure, combined with the C5-methyl group, imparts significant lipophilicity. This drives the requirement for solvents with high dispersion forces ( δD ).

-

The C7-Iodine Atom (High Polarizability): Iodine is a large, highly polarizable atom. It significantly increases the overall molar volume and enhances London dispersion forces. Consequently, halogenated solvents (e.g., dichloromethane, chloroform) exhibit excellent solvation capacity due to "like-dissolves-like" halogen interactions.

-

The C1-Carbonyl Group ( δP and δH acceptor): The ketone moiety provides a localized dipole moment and acts as a hydrogen-bond acceptor. This allows for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in protic solvents (e.g., ethanol, methanol)[4].

Solute-solvent interaction logic for 7-Iodo-5-methyl-indanone.

Experimental Methodology: The Shake-Flask Protocol

To generate empirical, self-validating solubility data, the Shake-Flask Method , adapted from OECD Guideline 105 [6][7][8][9], is the gold standard. This method ensures thermodynamic equilibrium is reached, preventing the overestimation of solubility that can occur with rapid dissolution techniques[10].

Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Add an excess amount of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (approx. 50-100 mg, depending on the solvent) to a series of 10 mL amber glass vials equipped with PTFE-lined screw caps.

-

Dispense exactly 5.0 mL of the target organic solvent (HPLC grade) into each vial.

2. Isothermal Equilibration:

-

Place the vials in a thermostated orbital shaker or water bath set strictly to 25.0 ± 0.1 °C.

-

Agitate the samples at 150 RPM.

-

Self-Validation Check: To ensure true thermodynamic equilibrium, sample the solutions at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration difference between successive time points is less than 5%[8][9].

3. Phase Separation:

-

Transfer the suspensions to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption)[9].

4. HPLC-UV Quantification:

-

Dilute the clear supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

-

Analyze via HPLC-UV (detection typically around 254 nm for indanone derivatives). Calculate the exact concentration in mg/mL.

High-throughput workflow for equilibrium solubility determination.

Quantitative Data: Representative Solubility Profile

While exact batch-to-batch empirical data must be derived using the protocol above, the following table synthesizes the expected solubility profile based on the structural homology of halogenated and methylated indanones[3][4][11]. This serves as a baseline for experimental design.

| Solvent | Solvent Class | Estimated Solubility at 25°C (mg/mL) | Solvation Mechanism / HSP Match |

| Dichloromethane (DCM) | Halogenated | > 100 (Highly Soluble) | Excellent δD match; strong halogen-halogen interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 - 100 (Soluble) | Strong dipole-dipole ( δP ) interactions with the carbonyl group. |

| Ethyl Acetate | Ester / Moderate Polar | 20 - 50 (Moderately Soluble) | Balanced δD and δP ; ideal for extraction or chromatography. |

| Ethanol | Polar Protic | 5 - 20 (Slightly Soluble) | Moderate H-bonding ( δH ) acceptor capability; good for recrystallization. |

| n-Hexane | Non-Polar Aliphatic | < 1 (Insoluble) | Poor δP match; insufficient dispersion forces to overcome crystal lattice energy. |

| Water | Highly Polar Protic | < 0.1 (Practically Insoluble) | High hydrophobicity from the indane core, methyl, and iodine groups. |

Note: For crystallization workflows, an Ethanol/Water or Ethyl Acetate/Hexane mixed-solvent system is highly recommended to leverage the steep solubility curve differentials.

References

- Chemenu - 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1391032-96-4). Chemenu.

- Chemenu - Custom Synthesis & Fine Chemicals (CAS 1391032-96-4). Chemenu.

- U.S. EPA Product Properties Test Guidelines OPPTS 830.7840 / OECD Guideline 105, Water Solubility: Shake Flask Method. Regulations.gov.

- Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K. ACS Publications.

- Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).

Sources

- 1. cas 1391032-96-4|| where to buy 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one [german.chemenu.com]

- 2. cas 1391032-96-4|| where to buy 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one [german.chemenu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. api.kreatis.eu [api.kreatis.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one Scaffold: A Technical Guide to Functionalization and Drug Discovery

Abstract: The indanone core is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, most notably the acetylcholinesterase (AChE) inhibitor donepezil [1]. Within this chemical space, 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) emerges as a highly specialized, synthetically versatile building block. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind this specific scaffold, detail field-proven functionalization protocols, and map its trajectory in modern drug discovery.

Structural Rationale: The Chemical Causality of the Scaffold

The strategic value of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one lies in its precise pre-functionalization. Every moiety on this bicyclic system serves a distinct mechanistic purpose in both late-stage synthetic diversification and target-protein binding[2].

-

C7-Iodine (The Synthetic Anchor): Unlike bromine or chlorine, iodine undergoes highly facile oxidative addition with Palladium(0) species. This lowered activation energy is critical; it allows for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to proceed under milder conditions, preventing the base-catalyzed degradation or unwanted aldol self-condensation of the indanone core.

-

C5-Methyl (Steric & Lipophilic Modulator): The methyl group at the C5 position increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for neurodegenerative drug candidates [3]. Sterically, it locks the molecule into a favorable conformation for binding within the hydrophobic pockets of target enzymes.

-

C1-Ketone & C2-Alpha Protons (The Pharmacophore Hub): The carbonyl group acts as a hydrogen-bond acceptor. Furthermore, the acidic protons at the C2 position enable Knoevenagel or Aldol condensations, allowing for the synthesis of arylidene indanones (rigid chalcone analogs) which are potent inhibitors of monoamine oxidases (MAOs) and cholinesterases [1].

Diagram 1: Synthetic diversification pathways of the 7-Iodo-5-methyl-1-indanone scaffold.

Self-Validating Experimental Protocols

To leverage this building block, researchers must employ protocols that prevent the degradation of the enolizable ketone. Below are two highly optimized, self-validating methodologies for functionalizing this scaffold.

Protocol A: Mild Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol is designed to append aryl groups to the C7 position while preserving the C1 ketone.

Causality Note: We utilize Pd(dppf)Cl2 because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the sensitive indanone intermediate on the palladium center. Potassium phosphate ( K3PO4 ) is chosen over stronger bases (like NaOH ) to prevent unwanted C2-aldol side reactions.

-

Preparation: In an oven-dried Schlenk flask, combine 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active catalytic species.

-

Base Addition: Add anhydrous K3PO4 (2.0 equiv) under a positive stream of argon.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the starting material spot ( Rf≈0.6 ) is entirely consumed. Confirm via LC-MS; the disappearance of the 272 m/z [M+H]+ parent peak validates full conversion.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Base-Catalyzed Aldol Condensation at C2

This workflow generates arylidene indanones, which are highly sought after for neuroprotective screening [4].

-

Preparation: Dissolve the indanone core (1.0 equiv) and a substituted benzaldehyde (1.1 equiv) in absolute ethanol (0.2 M concentration).

-

Catalysis: Add a catalytic amount of pyrrolidine (0.2 equiv). Causality Note: Pyrrolidine forms a highly reactive enamine intermediate with the C1 ketone, which attacks the aldehyde much faster and cleaner than standard hydroxide-driven enolate chemistry.

-

Reaction: Stir at room temperature for 12 hours. The product typically precipitates out of the solution as a highly conjugated, colored solid.

-

Validation & Isolation: Filter the precipitate and wash with cold ethanol. Validate the E/Z geometry via 1H-NMR; the vinylic proton of the desired E-isomer typically appears significantly downfield (approx. 7.50–7.80 ppm) due to the deshielding effect of the adjacent carbonyl [4].

Pharmacological Landscape & Data Synthesis

Derivatives of the indanone scaffold are heavily investigated for multi-target drug discovery, particularly in Alzheimer's Disease (AD) [3]. The structural rigidity of the indanone core allows it to simultaneously interact with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

Quantitative SAR Comparison

The following table synthesizes the structure-activity relationship (SAR) data for various indanone derivatives, illustrating how functionalization impacts neuroprotective efficacy.

| Compound Class / Modification | Target Enzyme | IC50 (nM) | Primary Binding Interaction |

| Donepezil (Clinical Control) | AChE | 14.0 | Dual CAS/PAS binding |

| C2-Arylidene Indanone | AChE | 25.5 | PAS π−π stacking |

| C7-Aryl Indanone | AChE | 18.2 | Hydrophobic pocket occupation |

| C5-Methoxy Indanone | BChE | 31.0 | H-bond acceptor alignment |

| C2-Benzylidene-C7-Iodo | MAO-B | 45.0 | Covalent/Halogen bonding |

Data summarized from established SAR studies on the indanone pharmacophore [1], [4].

Diagram 2: Dual-site inhibition mechanism of AChE by functionalized indanone derivatives.

Conclusion

The 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one molecule is far more than a simple organic intermediate; it is a meticulously designed launchpad for medicinal chemistry. By exploiting the differential reactivity of the C7 iodine for steric expansion and the C2 alpha-carbon for conjugative extension, drug development professionals can rapidly generate libraries of compounds targeting complex neurodegenerative pathways. Ensuring strict adherence to inert-atmosphere catalytic protocols and enamine-driven condensations will maximize yields and preserve the integrity of this highly valuable privileged scaffold.

References

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 2017. 1

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.2

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 2024. 3

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 2022. 4

Sources

- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Harnessing Halogen Bonding: Biological Activity and Therapeutic Potential of Iodine-Substituted Indanone Derivatives

Executive Summary

Indanones (benzocyclopentanones) serve as privileged scaffolds in medicinal chemistry, most notably forming the core of the acetylcholinesterase (AChE) inhibitor Donepezil[1]. While various functional group substitutions have been explored, the strategic incorporation of iodine into the indanone framework has emerged as a transformative approach in rational drug design. This technical guide elucidates the causality behind iodine's unique biological effects—ranging from sigma-hole-mediated halogen bonding to enhanced blood-brain barrier (BBB) penetrance—and provides validated protocols for assessing their efficacy in neurodegeneration, oncology, and infectious diseases.

The Physicochemical Causality of Iodine Substitution

The addition of an iodine atom to the indanone core (e.g., 5-iodo-1-indanone) is not merely a steric modification; it fundamentally alters the molecule's electronic and pharmacokinetic landscape, facilitating complex organic frameworks and novel bioactivities[2].

-

Halogen Bonding and the Sigma-Hole: Iodine, being highly polarizable, exhibits an anisotropic distribution of electron density. This creates an electron-deficient region (the "sigma-hole") at the pole of the halogen atom opposite to the C-I bond. This sigma-hole acts as a potent Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones). Theoretical Density Functional Theory (DFT) and Hirshfeld studies on iodinated indanones confirm significant sigma-hole formation (e.g., 0.0161 a.u. on para-iodine atoms), which directly correlates with enhanced target binding affinity compared to chlorinated or fluorinated analogs[3].

-

Lipophilicity and BBB Penetration: Iodine significantly increases the partition coefficient ( logP ) of the indanone scaffold. In neurotherapeutic applications, such as Alzheimer's disease (AD), this heightened lipophilicity is causal to improved brain uptake. For instance, 5-iodo arylidene indanone derivatives demonstrate rapid brain penetration (5.29% ID/g within 2 minutes post-intravenous injection), a critical requirement for central nervous system (CNS) active agents[4].

-

Radiotheranostic Potential: The C-I bond allows for facile isotopic exchange with radioiodine ( 123 I for SPECT, 124 I for PET, or 125 I for in vitro assays), transforming therapeutic indanones into diagnostic imaging probes[5].

Logical pathways linking iodine substitution to enhanced indanone bioactivity.

Therapeutic Applications and Biological Activity

Neurodegenerative Diseases (Alzheimer's Disease)

Iodinated indanone derivatives with methyl-substituted amines have been engineered as potent amyloid-beta (A β ) plaque imaging probes. The rigid indanone homolog mimics the binding profile of chalcones but offers superior structural stability. Compounds featuring methylamine or dimethylamine moieties and iodine substitutions exhibit exceptional affinity for A β1−40 aggregates ( Ki = 5.8 nM and 11.8 nM, respectively)[5]. The iodine atom not only facilitates 125 I radiolabeling but also anchors the molecule within the hydrophobic clefts of A β fibrils via halogen bonding.

Oncology and Efflux Pump Modulation

Indanone derivatives are potent modulators of multidrug resistance (MDR) in cancer. Halogenated indanones have demonstrated nanomolar inhibition of the ABCG2 transporter and P-glycoprotein efflux pumps[4]. The bulky iodine atom disrupts the conformational dynamics of the transporter's transmembrane domains, thereby restoring the intracellular accumulation of chemotherapeutics like daunomycin in resistant cell lines (e.g., CCRF vcr1000).

Antimicrobial and Anti-inflammatory Efficacy

Iodine substitution enhances the electrophilic character of the indanone ring[2]. In antimicrobial screening, highly halogenated indanone acetic acid derivatives disrupt bacterial cell wall synthesis. The dispersive intermolecular contacts facilitated by iodine's polarizability allow these compounds to embed deeply into the lipid bilayers of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, showing marked potency over meta-chlorophenyl substituted baselines[3][6].

Quantitative Data Analysis

To illustrate the structure-activity relationship (SAR) driven by iodine substitution, the following table summarizes the comparative bioactivity of various indanone derivatives.

| Compound Class | Substitution Profile | Target / Assay | Activity Metric | Mechanistic Advantage |

| Arylidene Indanone | Unsubstituted | AChE Inhibition | IC50 = 14.8 nM | Baseline binding via π−π stacking[5]. |

| Arylidene Indanone | 5-Iodo Substitution | AChE Inhibition | Ki = 28.63 nM | Enhanced BBB uptake (5.29% ID/g) via increased lipophilicity[4]. |

| Indanone-Amine | 5-Iodo, Dimethyl amine | A β1−40 Fibrils | Ki = 11.8 nM | Halogen bonding in hydrophobic clefts; 125 I radiolabeling potential[5]. |

| Indanone-Amine | 5-Iodo, Methyl amine | A β1−40 Fibrils | Ki = 5.8 nM | Reduced steric hindrance combined with strong sigma-hole interaction[5]. |

| Indanone Acetic Acid | Meta-Chloro | Antimicrobial (E. coli) | Moderate Inhibition | Weak dispersive contacts[6]. |

| Indanone Acetic Acid | Para-Iodo | Antimicrobial (E. coli) | High Inhibition | Strong sigma-hole mediated cell wall disruption[3][6]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict internal validation checkpoints to confirm causality and assay success.

Protocol 1: Electrophilic Radioiodination of Indanone Precursors

Objective: Synthesize 125 I-labeled indanone derivatives for radioligand binding assays. Causality & Rationale: Direct iodination of the indanone ring is often low-yield and non-regioselective. Using a trialkyltin-substituted indanone precursor allows for rapid, regioselective electrophilic destannylation. Chloramine-T is selected as the oxidant because it efficiently converts non-radioactive iodide (or 125 I − ) into the active electrophile ( ∗I+ ) without over-oxidizing the indanone ketone moiety.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1 mg of the tributylstannyl-indanone precursor in 100 μ L of absolute ethanol.

-

Validation Checkpoint: Confirm precursor purity via LC-MS (>98% required to prevent cold iodine competition).

-

-

Oxidation: Add 10 μ L of Chloramine-T solution (1 mg/mL in water) and 1-2 mCi of Na 125 I.

-

Causality: The reaction is kept at room temperature for exactly 15 minutes to maximize radiochemical yield while minimizing the formation of di-iodinated artifacts.

-

-

Quenching: Terminate the reaction by adding 10 μ L of sodium metabisulfite (2 mg/mL).

-

Validation Checkpoint: Metabisulfite reduces unreacted ∗I+ back to ∗I− , preventing off-target iodination during purification.

-

-

Purification: Inject the mixture onto a reverse-phase HPLC (C18 column).

-

Self-Validation: Collect the radioactive fraction corresponding to the iodinated product. The radiochemical purity must be >95%, verified by analytical radio-TLC.

-

Protocol 2: In Vitro A β1−40 Competitive Binding Assay

Objective: Determine the binding affinity ( Ki ) of the iodinated indanone probe to amyloid fibrils. Causality & Rationale: To prove that the iodine substitution enhances target affinity via halogen bonding, the assay measures the displacement of a known radioligand (e.g., 125 I-IMPY) by the novel cold iodinated indanone.

Step-by-Step Methodology:

-

Fibril Preparation: Incubate synthetic A β1−40 peptides in PBS (pH 7.4) at 37°C for 72 hours to induce fibrillogenesis.

-

Validation Checkpoint: Confirm fibril formation using a Thioflavin-T fluorescence assay (a sharp spike in fluorescence at 482 nm confirms mature fibrils).

-

-

Incubation: In glass tubes, combine 50 μ L of A β1−40 fibrils, 50 μ L of 125 I-radioligand (0.05 nM), and 50 μ L of the test iodinated indanone at varying concentrations ( 10−10 to 10−5 M).

-

Causality: Glass tubes are strictly required because highly lipophilic iodinated indanones non-specifically bind to plastic microcentrifuge tubes, artificially skewing the Ki data.

-

-

Separation: After 2 hours at room temperature, separate bound from free radioligand using a cell harvester with GF/B glass filters (pre-soaked in 0.1% polyethylenimine).

-

Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.

-

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Self-Validation: Include a control tube with 10 μ M of cold IMPY to define non-specific binding (NSB). Specific binding must be >80% of total binding for the assay to be considered valid.

-

Self-validating workflow for radioiodinated indanone probe development.

References

-

Synthesis, X-ray, DFT and Antibacterial Activity of a Novel 1-Indanone Derivative ResearchGate 3

-

Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease National Institutes of Health (NIH) 5

-

5-Iodo-1-indanone: Chemical Properties and Applications Chem-Impex 2

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Royal Society of Chemistry (RSC) 4

-

Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives Research Journal of Pharmacy and Technology (RJPTONLINE) 6

-

Recent developments in biological activities of indanones National Institutes of Health (NIH) / PubMed 1

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 5. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

Application Note: Strategic C-C Bond Formation Utilizing 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for structure-activity relationship (SAR) studies in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, prized for its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid derivatives.[3][4][5]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one as a substrate in Suzuki-Miyaura cross-coupling reactions. The presence of an iodo-substituent at the 7-position offers a highly reactive handle for the introduction of diverse aryl and heteroaryl moieties, enabling the rapid generation of novel indanone-based molecular libraries. We will delve into the mechanistic underpinnings, provide a robust and optimized protocol, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

-

Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-iodine bond of the 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process compared to corresponding bromides or chlorides.[3][6] This step forms a square-planar Palladium(II) intermediate.

-

Transmetalation: In this key step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8] The choice of base is critical and can significantly influence the reaction rate and yield.[7]

-

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Protocol: Suzuki-Miyaura Coupling of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

This protocol details a general procedure for the coupling of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one with a representative arylboronic acid. Optimization may be required for different boronic acid partners.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one | >98% | Commercial | |

| Phenylboronic Acid | >97% | Commercial | Can be substituted with other aryl/heteroaryl boronic acids. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | Air-sensitive, handle under inert atmosphere. Other catalysts can be used (see Optimization Table). |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Base should be finely powdered to maximize surface area. |

| 1,4-Dioxane | Anhydrous, >99.8% | Commercial | Use a dry, degassed solvent. |

| Deionized Water | N/A | In-house | Must be degassed prior to use. |

| Ethyl Acetate | ACS Grade | Commercial | For workup. |

| Brine | Saturated NaCl(aq) | Prepared in-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying. |

Experimental Workflow

Step-by-Step Procedure

-

Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (272 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).

-

Flask Sealing and Purging: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The solvent mixture should be thoroughly sparged with nitrogen for at least 30 minutes prior to use.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-7-phenyl-2,3-dihydro-1H-inden-1-one.

Optimization and Catalyst Selection

The success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates, often hinges on the judicious choice of catalyst, ligand, and base.[9][10] While Pd(PPh₃)₄ is a reliable starting point, more advanced catalytic systems can offer improved yields, lower catalyst loadings, and milder reaction conditions. N-heterocyclic carbene (NHC) ligands, for instance, have shown high efficacy for sterically hindered couplings.[9][10]

Comparative Data for Catalyst Systems

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | 92 |

| 3 | Pd₂(dba)₃ (0.5) | XPhos (1) | Cs₂CO₃ (2) | THF/H₂O | 80 | 8 | 94 |

| 4 | PEPPSI-IPr (1) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 3 | 91 |

| 5 | Pd(PPh₃)₄ (2) | - | NaOt-Bu (2) | Dioxane | 80 | 5 | 78 |

Yields are hypothetical and for illustrative purposes based on literature for similar substrates. Actual results may vary.

Discussion of Optimization:

-

Phosphine Ligands: Bulky, electron-rich phosphine ligands like SPhos and XPhos (Entries 2 & 3) are highly effective at promoting the oxidative addition and reductive elimination steps, particularly for challenging substrates.[11] They often allow for lower catalyst loadings and can be essential for coupling with less reactive aryl chlorides or bromides.[12]

-

Bases: The choice of base is crucial. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) can accelerate the reaction. Cesium carbonate is often used for difficult couplings due to its high solubility in organic solvents.

-

NHC Catalysts: PEPPSI-type pre-catalysts (Entry 4) are air- and moisture-stable and generate highly active NHC-ligated palladium species in situ.[3] These are excellent for hindered couplings and can lead to shorter reaction times.[9][10]

-

Solvent System: A mixture of an organic solvent (Dioxane, Toluene, THF) and water is standard, as water helps to dissolve the inorganic base.[3] The ratio can be adjusted to optimize solubility and reaction rate.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst and ensure proper inert atmosphere technique (evacuate/backfill). Use anhydrous, degassed solvents. |

| Protodeboronation | Presence of excess water or protic impurities; Base is too strong or conditions too harsh. | Use anhydrous base and solvent. Consider a milder base (e.g., K₂CO₃ instead of NaOt-Bu). Shorten reaction time.[3] |

| Homocoupling | Oxygen contamination leading to oxidative coupling of boronic acids. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |

| Stalled Reaction | Catalyst deactivation; Low solubility of reagents. | Switch to a more robust ligand (e.g., XPhos, SPhos) that stabilizes the Pd(0) species. Try a different solvent system to improve solubility (e.g., DMF). |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. The high reactivity of the aryl iodide facilitates efficient coupling under standard conditions with catalysts like Pd(PPh₃)₄. For more challenging transformations or to optimize for process efficiency, the use of advanced catalytic systems incorporating bulky phosphine or N-heterocyclic carbene ligands is strongly recommended. This protocol and the accompanying optimization data provide a solid foundation for researchers to successfully employ this valuable building block in the synthesis of novel compounds for drug discovery and materials science applications.

References

- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

-

A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

-

Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. Available at: [Link]

-

Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

-

Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available at: [Link]

-

Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

-

Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. Available at: [Link]

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one as a Privileged Precursor in API Medicinal Chemistry

Executive Summary

In modern Active Pharmaceutical Ingredient (API) medicinal chemistry, the rapid construction of complex, three-dimensional architectures relies heavily on highly functionalized, rigid scaffolds. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) has emerged as a privileged building block for the synthesis of tricyclic indole alkaloids, novel kinase inhibitors, and CNS-active agents. This application note details the structural rationale, divergent synthetic utility, and validated protocols for leveraging this specific indanone derivative in late-stage drug discovery.

Structural Rationale & Mechanistic Causality

The strategic value of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one lies in its orthogonally reactive sites, which allow for sequential, chemoselective modifications without the need for excessive protecting group manipulation:

-

The C7-Iodine (The Cross-Coupling Handle): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br or C-Cl bonds. This thermodynamic property drastically accelerates the oxidative addition of Palladium(0) species. Consequently, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings can be executed at lower temperatures (often room temperature to 60°C). This mild reactivity profile is crucial when the API intermediate contains thermally sensitive functional groups [1, 2].

-

The C5-Methyl Group (The Lipophilic Modulator): The methyl group at the 5-position serves a dual purpose. Pharmacologically, it modulates the lipophilicity (logP) of the final API, often improving membrane permeability. Synthetically, it provides a site for late-stage benzylic functionalization (e.g., Wohl-Ziegler bromination via NBS/AIBN) to introduce additional pharmacophores.

-

The C1-Ketone (The Electrophilic Center): The cyclic ketone is primed for nucleophilic attack. It readily undergoes reductive amination to install basic amine pharmacophores or can be converted into an oxime/hydrazone for subsequent annulation reactions (e.g., Fischer indole synthesis).

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows originating from the 7-iodo-5-methylindanone scaffold, demonstrating its versatility in generating complex tricyclic API frameworks.

Figure 1: Divergent functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in API synthesis.

Quantitative Data: Halogen Leaving Group Comparison

To justify the selection of the 7-iodo derivative over its bromo or chloro analogs, the following table summarizes the thermodynamic and kinetic parameters governing their use in Palladium-catalyzed cross-couplings.

| Halogen at C7 | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate | Typical Pd Catalyst Load | Average Cross-Coupling Yield |

| C7-Iodo | ~65 | Very Fast (10⁴) | 1–2 mol% | >85% |

| C7-Bromo | ~81 | Moderate (10²) | 5–10 mol% | 60–75% |

| C7-Chloro | ~96 | Slow (1) | >10 mol% (requires specialized ligands) | <40% |

Data reflects generalized parameters for standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

This protocol details the installation of an aryl/heteroaryl group at the C7 position, a critical step in synthesizing tricyclic indole alkaloid precursors [1].

Reagents:

-

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the iodo-indanone, boronic acid, and K₂CO₃.

-

Degassing (Critical Causality): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

-

Reaction: Heat the mixture to 60°C. The low temperature is enabled by the highly reactive C-I bond.

-

Validation & IPC: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <1% of the starting iodo-indanone mass[M+H]⁺ = 273.0. The appearance of the coupled product mass validates successful oxidative addition and reductive elimination.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination at C1

This protocol introduces a basic amine at the C1 position, a common motif in CNS-active APIs.

Reagents:

-

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Glacial Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the indanone and the amine in DCE. Add AcOH.

-

Causality: AcOH acts as a mild acid catalyst to protonate the ketone carbonyl, increasing its electrophilicity without fully protonating the nucleophilic amine.

-

-

Stirring: Stir at room temperature for 2 hours to allow imine/iminium ion formation.

-

Reduction: Add NaBH(OAc)₃ in three portions over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone, preventing the formation of the C1-alcohol byproduct.

-

-

Validation & IPC: Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.

-

Self-Validation: Disappearance of the ketone spot and the emergence of a more polar, UV-active spot (ninhydrin positive if a primary amine was used) confirms successful conversion.

-

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and concentrate.

Case Study: Synthesis of Tricyclic Indole Alkaloids

The utility of functionalized indanones is perfectly exemplified in the synthesis of complex natural products and their API analogs. For instance, in the synthesis of the tricyclic indole alkaloids Dilemmaones A and B , researchers require highly specific halogenated indanone precursors to undergo Kosugi-Migita-Stille cross-couplings followed by transition-metal-catalyzed reductive cyclizations [1].

While earlier synthetic routes struggled with the low reactivity of bromo-indanones, the integration of iodo-indanones significantly enhances the yield of the initial cross-coupling step due to the superior leaving group ability of the iodine atom. This principle has been widely validated across various sesquiterpene and alkaloid syntheses, where the iodo-indanone scaffold consistently outperforms its brominated counterparts in palladium-catalyzed routes [2].

References

-

Lambson, K. E., Dacko, C. A., McNeill, J. M., Akhmedov, N. G., & Söderberg, B. C. G. (2019). "Synthesis of the tricyclic indole alkaloids, dilemmaones A and B." Tetrahedron, 75(49), 130714. URL:[Link]

-

Attya, M., et al. (1996). "Synthesis of Fern Sesquiterpene Pterosin Z via a Novel Palladium-Catalyzed Route." Journal of Natural Products. URL:[Link]

Catalytic Functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide to Sterically Hindered Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Scientific Rationale & Substrate Profiling

As a Senior Application Scientist, I frequently encounter challenges when functionalizing conformationally restricted, sterically encumbered scaffolds. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly valuable synthetic intermediate. The indanone core serves as a privileged scaffold for constructing complex molecular architectures, particularly in the development of kinase inhibitors (e.g., KRAS modulators) and central nervous system (CNS) active agents[1].

However, functionalizing the 7-position presents a unique set of chemical challenges:

-

Steric Hindrance: The iodine atom at C7 is positioned immediately adjacent to the C1 carbonyl group. This steric bulk severely restricts the trajectory of the incoming Palladium(0) catalyst during the oxidative addition step.

-

Electronic Effects: The electron-donating methyl group at C5 slightly increases the electron density of the aromatic ring, which can decelerate oxidative addition. Fortunately, the inherently weak C–I bond compensates for this, making the substrate highly reactive if the steric challenges are overcome.

-

Catalyst Poisoning: During cross-coupling of aryl iodides, the generated iodide anions can bridge Palladium centers to form catalytically inactive M2PdX4 dimers, halting the catalytic cycle [2].

To overcome these barriers, the rational selection of bulky, electron-rich dialkylbiaryl monophosphine ligands (such as SPhos and XPhos) is absolutely critical. These ligands not only stabilize the active Pd(0) species but also accelerate the rate-determining reductive elimination step through steric repulsion [3].

Application Pathway in Drug Discovery

The functionalization of this scaffold is rarely an end in itself; it is a critical node in a broader drug discovery workflow.

Application pathway of 7-iodo-5-methyl-1-indanone in targeted drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent and monitoring specific checkpoints, you ensure reproducibility and high yields.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes SPhos, which exhibits extraordinary activity for sterically hindered Suzuki-Miyaura couplings by facilitating the activation of challenging electrophiles and preventing catalyst deactivation [3].

Materials:

-

7-Iodo-5-methyl-1-indanone (1.0 equiv, 1.0 mmol)

-

Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene/H₂O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried Schlenk tube, add the indanone substrate, boronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.

-

Causality: K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent unwanted aldol condensation of the indanone's acidic α-protons.

-

-

Degassing: Add the Toluene/H₂O mixture. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen promotes the homocoupling of boronic acids and rapidly oxidizes the electron-rich SPhos ligand, which would kill the catalytic cycle.

-

-

Heating: Seal the tube and heat to 100 °C for 4–6 hours under rigorous stirring.

-

Validation Checkpoint (In-Process): At t = 3 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Self-Validation: The starting material exhibits a distinct [M+H]⁺ peak at m/z 273.07. The complete disappearance of this peak alongside the emergence of the product mass confirms successful conversion. If a peak at m/z 147.08 is observed, hydrodehalogenation has occurred, indicating that transmetalation is too slow (check base quality/water ratio).

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For amination, XPhos paired with a Third-Generation (G3) Palladium precatalyst is the gold standard for avoiding iodide-induced catalyst poisoning [2][4].

Materials:

-

7-Iodo-5-methyl-1-indanone (1.0 equiv, 1.0 mmol)

-

Primary or Secondary Amine (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

XPhos (2 mol%)

-

NaOtBu (1.4 equiv)

-

Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the indanone, XPhos Pd G3, XPhos, and NaOtBu to a reaction vial.

-

Causality: The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature, preventing the formation of inactive Pd-black [4].

-

-

Solvent Addition: Add the amine and anhydrous Toluene.

-

Causality: Toluene is strictly required here. The byproduct of this reaction is NaI. Because NaI is poorly soluble in non-polar toluene, it precipitates out of solution. This prevents the iodide from bridging Pd centers and forming catalytically dead dimers [2].

-

-

Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

-

Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc).

-